

An In-depth Technical Guide to the Physicochemical Properties of 3'-Iodoacetophenone

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Compound of Interest

Compound Name: *1-(3-Iodophenyl)ethanone*

Cat. No.: B089323

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Introduction

3'-Iodoacetophenone is an aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a meta-substituted iodine atom on the phenyl ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the iodo-substituent allows for various cross-coupling reactions, making it an important intermediate in the construction of novel compounds with potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of 3'-iodoacetophenone, complete with experimental protocols and a logical workflow for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of 3'-iodoacetophenone are summarized in the tables below. This data is essential for its handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties of 3'-Iodoacetophenone

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ IO	[1][2][3]
Molecular Weight	246.05 g/mol	[1][2][3]
Appearance	Solid	[1][4]
Melting Point	25 °C	[1]
Boiling Point	98 °C at 1 mmHg 107 °C at 1 mmHg	[1] [4]
Density	1.767 g/mL at 25 °C	[1][4]

Table 2: Solubility Profile of 3'-Iodoacetophenone

Solvent	Solubility	Reference(s)
Chloroform	Slightly soluble	[1]
Ethyl Acetate	Slightly soluble	[1]
Methanol	Slightly soluble	[1]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3'-iodoacetophenone.

Table 3: Key Spectral Data for 3'-Iodoacetophenone

Spectroscopic Technique	Data Highlights
¹ H NMR	Data available on SpectraBase, requires account for full spectrum.
¹³ C NMR	No specific data found in open sources.
FT-IR	Data available on PubChem.
Mass Spectrometry (GC-MS)	Data available on PubChem.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds like 3'-iodoacetophenone. These protocols are representative of standard laboratory practices.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of dry, powdered 3'-iodoacetophenone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire solid has melted is recorded as the end of the melting range.
- **Purity Indication:** A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Determination of Boiling Point

The boiling point is a characteristic physical property of a liquid at a given pressure.

Methodology:

- Apparatus: A small test tube, a thermometer, a capillary tube sealed at one end, and a heating bath (e.g., an oil bath).
- Procedure:
 - A small amount of 3'-iodoacetophenone is placed in the test tube.
 - The capillary tube is placed in the test tube with the open end submerged in the liquid.
 - The test tube is attached to a thermometer and heated gently in the heating bath.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - Heating is continued until a steady stream of bubbles is observed.
 - The heating is then discontinued, and the bath is allowed to cool slowly.
 - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
 - The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.

Determination of Solubility

Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.

Methodology:

- Procedure:
 - Approximately 10-20 mg of 3'-iodoacetophenone is placed in a small test tube.
 - A small volume (e.g., 0.5 mL) of the solvent to be tested (e.g., chloroform, ethyl acetate, methanol) is added.

- The mixture is agitated vigorously for 1-2 minutes at room temperature.
- The mixture is visually inspected to determine if the solid has dissolved completely.
- If the solid dissolves, it is recorded as "soluble." If it does not dissolve, it is recorded as "insoluble." If some, but not all, of the solid dissolves, it is recorded as "slightly soluble" or "partially soluble."
- The process can be repeated with gentle heating if the compound is insoluble at room temperature.

Measurement of Density

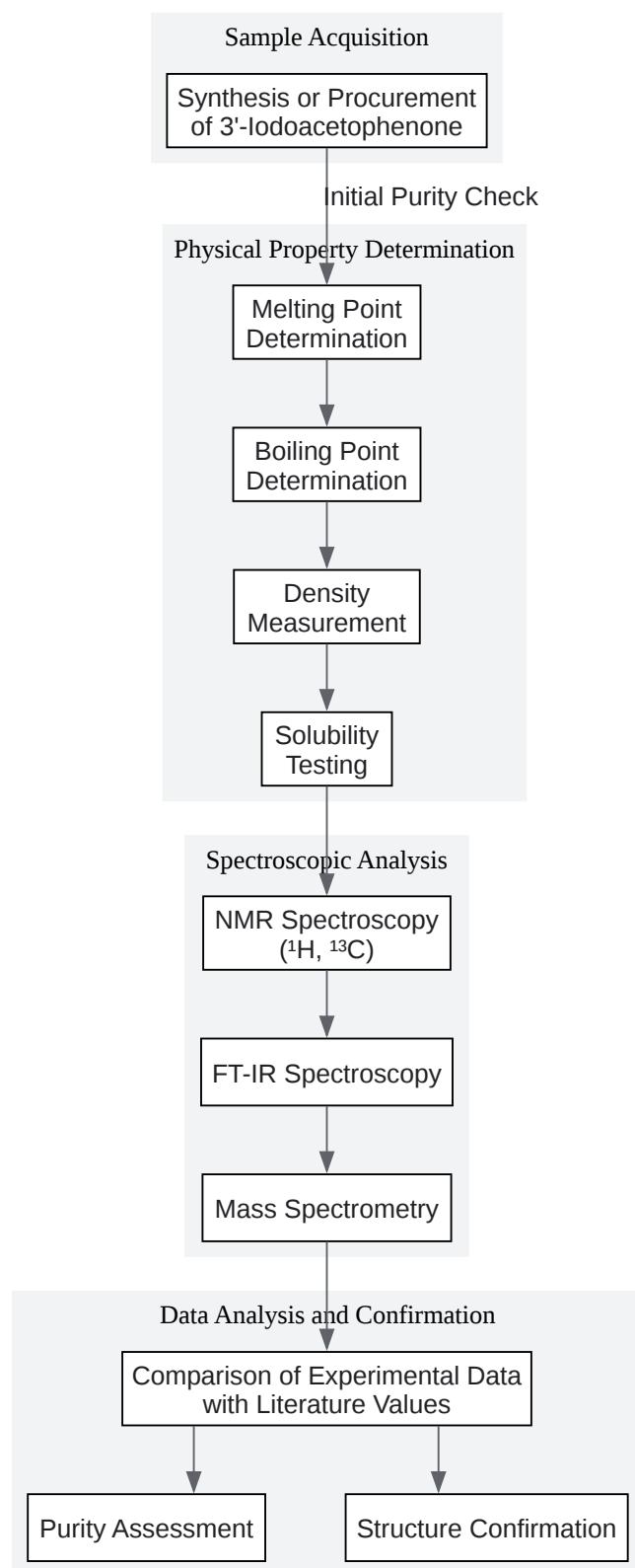
The density of a substance is its mass per unit volume.

Methodology:

- Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.
- Procedure:
 - The empty, clean, and dry pycnometer is weighed.
 - The pycnometer is filled with distilled water and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at the measurement temperature.
 - The pycnometer is then emptied, dried thoroughly, and filled with molten 3'-iodoacetophenone (since its melting point is near room temperature).
 - The pycnometer filled with the sample is weighed.
 - The mass of the 3'-iodoacetophenone is determined by subtracting the mass of the empty pycnometer.
 - The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a synthesized or obtained sample of 3'-iodoacetophenone. This workflow ensures a systematic approach to confirming the identity and purity of the compound.



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Caption: Workflow for the physicochemical characterization of 3'-idoacetophenone.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3'-iodoacetophenone. The presented data and experimental protocols are intended to assist researchers and scientists in the effective handling, application, and further investigation of this important chemical intermediate. Accurate characterization of such building blocks is paramount for the successful development of novel chemical entities in drug discovery and materials science.

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